Epipyriculol
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Overview
Description
10-epi-pyriculol is a benzaldehyde that is salicylaldehyde which is substituted at position 6 by a (3S,4S,5E)-3,4-dihydroxyhepta-1,5-dien-1-yl group. It is an epimer of pyriculol with stronger phytotoxic activity. It has a role as a fungal metabolite. It is a member of benzaldehydes, a heptaketide, a homoallylic alcohol, a member of phenols, a secondary allylic alcohol and a triol.
Epipyriculol is a natural product found in Pyricularia grisea and Pyricularia oryzae with data available.
Scientific Research Applications
Synthesis and Phytotoxicity
- Epipyriculol, a natural phytotoxic product, has been synthesized in a laboratory setting. This synthesis is significant in understanding its structural and functional properties, especially in the context of plant pathology and weed control. (Leyva, Blum, & Ley, 2008)
Bioherbicide Potential
- Epipyriculol has shown potential as a bioherbicide. Its production and quantification have been studied for controlling invasive weed species like buffelgrass, indicating its significance in sustainable agriculture and environmental management. (Zorrilla et al., 2023)
- Research has also identified epipyriculol as the most toxic compound against buffelgrass seed germination and development, highlighting its efficacy in weed control. (Masi et al., 2017)
Role in Translational Research
- While not directly linked to epipyriculol, understanding the translational aspects of scientific research, such as the shift from laboratory discoveries to practical applications, is crucial. Epipyriculol's potential in agriculture and environmental management is a prime example of translational research. (Khoury, Gwinn, & Ioannidis, 2010)
properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(1E,3S,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14-/m0/s1 |
InChI Key |
YUQDGJSYYKKISE-BUJAFJOKSA-N |
Isomeric SMILES |
C/C=C/[C@@H]([C@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
Canonical SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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